Cas no 21767-35-1 (3-[3-(Trifluoromethyl)phenyl]pyrrolidine)
3-[3-(Trifluoromethyl)phenyl]pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
- 3-(3-Trifluormethyl-phenyl)-propionsaeure-amid
- 3-(3-Trifluormethylphenyl)-pyrrolidin
- 3-(3-trifluoromethylphenyl)propionamide
- 3-(3-trifluoromethyl-phenyl)-propionamide
- 3-(3-trifluoromethyl-phenyl)-propionic acid amide
- 3-(m-Trifluormethylphenyl)-pyrrolidin
- AGN-PC-01N8LC
- Benzenepropanamide, 3-(trifluoromethyl)-
- CTK1E3797
- SureCN185922
- F2148-1385
- 3-(3-(Trifluoromethyl)phenyl)pyrrolidine
- Pyrrolidine,3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
- DUYDZGBSZJZIOZ-UHFFFAOYSA-N
- 3-(3-TRIFLUOROMETHYLPHENYL)PYRROLIDINE
- 3-(3-(trifluoromethyl)phenyl)-pyrrolidine
- CS-0112203
- BDBM50214806
- 3-(3-TRIFLUOROMETHYL-PHENYL)-PYRROLIDINE
- Pyrrolidine, 3-[3-(trifluoromethyl)phenyl]-
- Y13904
- WAA76735
- EN300-134250
- FT-0752866
- 21767-35-1
- AKOS011344158
- 8-chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3h-imidazo[1,5-a][1,4]benzodiazepine
- SCHEMBL6352759
- BB 0260347
- MFCD09608132
- CHEMBL3706603
- SB35471
- DB-066627
-
- MDL: MFCD09608132
- Inchi: 1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2
- InChI Key: DUYDZGBSZJZIOZ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1CNCC1)(F)F
Computed Properties
- Exact Mass: 215.09226
- Monoisotopic Mass: 215.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
3-[3-(Trifluoromethyl)phenyl]pyrrolidine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-[3-(Trifluoromethyl)phenyl]pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004274-1g |
3-(3-(Trifluoromethyl)phenyl)pyrrolidine |
21767-35-1 | 95% | 1g |
$555.50 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0314-1g |
3-(3-Trifluoromethyl-phenyl)-pyrrolidine |
21767-35-1 | 98% | 1g |
2713.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0314-5g |
3-(3-Trifluoromethyl-phenyl)-pyrrolidine |
21767-35-1 | 98% | 5g |
8056.4CNY | 2021-05-08 | |
| Chemenu | CM196888-1g |
3-[3-(Trifluoromethyl)phenyl]pyrrolidine |
21767-35-1 | 95% | 1g |
$514 | 2021-08-05 | |
| TRC | T900128-2.5mg |
3-[3-(trifluoromethyl)phenyl]pyrrolidine |
21767-35-1 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900128-5mg |
3-[3-(trifluoromethyl)phenyl]pyrrolidine |
21767-35-1 | 5mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T900128-25mg |
3-[3-(trifluoromethyl)phenyl]pyrrolidine |
21767-35-1 | 25mg |
$ 115.00 | 2022-06-02 | ||
| Ambeed | A913109-5g |
3-(3-(Trifluoromethyl)phenyl)pyrrolidine |
21767-35-1 | 98% | 5g |
$1590.0 | 2024-07-28 | |
| abcr | AB538240-5 g |
3-(3-Trifluoromethyl-phenyl)-pyrrolidine; . |
21767-35-1 | 5g |
€1,559.00 | 2022-07-29 | ||
| Chemenu | CM196888-1g |
3-[3-(Trifluoromethyl)phenyl]pyrrolidine |
21767-35-1 | 95% | 1g |
$470 | 2023-03-07 |
3-[3-(Trifluoromethyl)phenyl]pyrrolidine Suppliers
3-[3-(Trifluoromethyl)phenyl]pyrrolidine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
Professional Introduction to Compound with CAS No. 21767-35-1 and Product Name: 3-[3-(Trifluoromethyl)phenyl]pyrrolidine
The compound with the CAS number 21767-35-1 and the product name 3-[3-(Trifluoromethyl)phenyl]pyrrolidine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The presence of a trifluoromethyl group in its phenyl ring and the integration of a pyrrolidine moiety contribute to its distinctive chemical properties, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine-containing substituents. The trifluoromethyl group, in particular, is renowned for its ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. This feature has been extensively studied and utilized in the design of active pharmaceutical ingredients (APIs) targeting various therapeutic areas. The compound in question leverages this advantage, positioning itself as a promising scaffold for further derivatization and optimization.
The pyrrolidine ring, a six-membered heterocyclic structure containing nitrogen, is another critical component that contributes to the compound's versatility. Pyrrolidine derivatives are well-documented for their role in medicinal chemistry, often serving as key structural motifs in bioactive molecules. Their ability to mimic natural amino acid residues makes them particularly useful in designing peptidomimetics and enzyme inhibitors. The combination of these two structural elements—trifluoromethyl-substituted phenyl and pyrrolidine—creates a rich chemical space for exploration, potentially leading to the discovery of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence biological activity. These tools have been instrumental in predicting the interactions between 3-[3-(Trifluoromethyl)phenyl]pyrrolidine and biological targets, such as enzymes and receptors. Preliminary studies suggest that this compound exhibits promising binding properties with certain therapeutic targets, making it an attractive candidate for further investigation.
The synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group is particularly challenging due to its high reactivity and sensitivity to various environmental factors. However, modern synthetic methodologies have made significant strides in facilitating the incorporation of fluorine-containing groups into complex molecules. These advancements have not only improved yield but also enhanced the scalability of such syntheses.
In the realm of drug discovery, hit identification and lead optimization are critical stages that determine the success of a therapeutic candidate. The compound under discussion has shown potential as a hit molecule in high-throughput screening (HTS) campaigns targeting specific disease-related pathways. Its unique structural features make it capable of interacting with diverse biological targets, suggesting broad therapeutic applicability.
Furthermore, the integration of green chemistry principles into synthetic routes has become increasingly important in modern pharmaceutical research. The development of environmentally friendly synthetic methodologies not only reduces waste but also minimizes hazardous byproducts. Efforts are ongoing to optimize the synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine with an emphasis on sustainability and efficiency.
The pharmacological profile of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine is still under extensive investigation. Initial pharmacokinetic studies indicate that this compound exhibits favorable solubility and metabolic stability, which are crucial parameters for drug development. Additionally, preliminary toxicity assessments have shown no significant adverse effects at tested concentrations, suggesting its safety for further preclinical evaluation.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the pace of discovery in this field. The integration of interdisciplinary approaches, combining expertise from organic chemistry, medicinal chemistry, biochemistry, and computational science, has been instrumental in advancing our understanding of this compound's potential applications.
Future directions for research on 3-[3-(Trifluoromethyl)phenyl]pyrrolidine include exploring its role as a scaffold for drug design and investigating its interactions with specific biological targets at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be employed to elucidate its structure-activity relationships (SARs). These studies will provide valuable insights into how modifications at different positions within the molecule can enhance its pharmacological properties.
The broader implications of this research extend beyond individual compounds to encompass the development of novel therapeutic strategies for various diseases. By leveraging compounds like 3-[3-(Trifluoromethyl)phenyl]pyrrolidine, researchers aim to address unmet medical needs through innovative drug design approaches.
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